Product packaging for Imidazo[1,2-c]pyrimidin-8-amine(Cat. No.:)

Imidazo[1,2-c]pyrimidin-8-amine

Cat. No.: B12507325
M. Wt: 134.14 g/mol
InChI Key: PKFNPFHUGITSGA-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidin-8-amine is a nitrogen-bridged bicyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Compounds based on the imidazo[1,2-a]pyrimidine core, which is closely related to this reagent, have been identified as key intermediates for the synthesis of molecules with a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties . Furthermore, this core structure is found in several preclinical drug candidates, such as divaplon, fasiplon, and taniplon, which are known for their anxiolytic and anticonvulsant effects . Research into closely related structural analogues has demonstrated significant potential in targeting specific biological pathways. For instance, some derivatives have shown promising cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231, inducing apoptosis by modulating the Bax/Bcl-2 gene ratio . Other studies on similar compounds highlight their application as antagonists for adenosine receptors (such as the A 3 and A 2A subtypes), which are relevant in neurological conditions and ischemia . The structural features of the imidazo[1,2-c]pyrimidine ring system make it a valuable template for designing new molecular entities. Its exploration, supported by in silico ADMET predictions and molecular docking studies, suggests that derivatives often exhibit favorable drug-likeness and have the potential to interact with key protein targets, such as those involved in viral entry . This compound is presented as a high-purity building block for scientists engaged in hit-to-lead optimization and the development of novel bioactive agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B12507325 Imidazo[1,2-c]pyrimidin-8-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[1,2-c]pyrimidin-8-amine

InChI

InChI=1S/C6H6N4/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H,7H2

InChI Key

PKFNPFHUGITSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=N1)N

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 C Pyrimidin 8 Amine and Analogs

Classical Synthetic Approaches for Imidazo[1,2-c]pyrimidine (B1242154) Core Formation

Traditional methods for constructing the imidazo[1,2-c]pyrimidine ring system have historically relied on well-established condensation and cyclization reactions. These approaches, while effective, often require harsh reaction conditions and may result in a mixture of products.

Condensation Reactions with α-Halocarbonyls or α-Haloacetals

A cornerstone in the synthesis of imidazo[1,2-a]pyrimidines, a related and structurally similar class of compounds, involves the condensation of 2-aminopyrimidines with α-haloketones, a reaction often referred to as the Chichibabin reaction. nih.gov This methodology can be adapted for the synthesis of imidazo[1,2-c]pyrimidines. The reaction typically proceeds by the initial alkylation of the endocyclic nitrogen of the pyrimidine (B1678525) ring by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. For instance, the reaction of a 2-aminopyrimidine (B69317) with a substituted phenacyl bromide can lead to the formation of the corresponding imidazo[1,2-a]pyrimidine (B1208166). nih.govresearchgate.net The use of α-haloacetals offers an alternative to α-halocarbonyls, often providing a milder reaction pathway.

A study by Jansa et al. (2014) described the synthesis of an imidazo[1,2-c]pyrimidin-5(6H)-one scaffold through the cyclization of 5-iodocytosine (B72790) with chloroacetaldehyde (B151913) in the presence of sodium acetate. nih.gov This highlights the utility of α-halocarbonyls in constructing the core structure, which can then be further functionalized.

ReactantsReagents/ConditionsProductReference
2-Aminopyrimidine, α-HaloketoneHigh Temperature, Inorganic BaseImidazo[1,2-a]pyrimidine ias.ac.in
5-Iodocytosine, ChloroacetaldehydeSodium AcetateImidazo[1,2-c]pyrimidin-5(6H)-one nih.gov

Cyclization Reactions of 4-Aminopyrimidines

The cyclization of appropriately substituted 4-aminopyrimidines serves as another classical route to the imidazo[1,2-c]pyrimidine core. This approach involves the introduction of a two-carbon unit to the 4-amino and adjacent ring nitrogen (N3) of the pyrimidine ring, which then undergoes cyclization.

For example, the reaction of 2,4-diaminopyrimidine (B92962) with an α-haloketone can lead to the formation of an imidazo[1,2-c]pyrimidine system. The initial reaction occurs at the more nucleophilic N3 of the pyrimidine ring, followed by intramolecular cyclization with the 4-amino group.

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These modern strategies often involve multicomponent reactions and one-pot procedures, which streamline the synthesis and reduce waste.

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach offers significant advantages in terms of efficiency and molecular diversity.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction that condenses an α-aminoazine, an aldehyde, and an isocyanide to form 3-amino-substituted imidazo-fused heterocycles. beilstein-journals.orgorganic-chemistry.orgnih.gov While primarily used for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, adaptations of this reaction can be envisioned for the synthesis of imidazo[1,2-c]pyrimidines. beilstein-journals.orgorganic-chemistry.org The reaction is typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.orgmdpi.com For instance, scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid have been shown to be effective catalysts. beilstein-journals.org The versatility of the GBBR allows for the introduction of a wide range of substituents on the resulting imidazo-fused scaffold by varying the aldehyde and isocyanide components. organic-chemistry.org

ComponentsCatalystProduct TypeReference
Aminopyrazine, Aldehyde, IsocyanideLewis Acid (e.g., BF₃·MeCN)3-Aminoimidazo[1,2-a]pyrazine organic-chemistry.org
2-Aminopyridine (B139424), Aldehyde, IsocyanideSc(OTf)₃ or TsOHImidazo[1,2-a]pyridine (B132010) beilstein-journals.org

Several one-pot methodologies have been developed for the synthesis of related imidazo-fused heterocycles. For example, a metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been reported for the synthesis of pyrimidine-linked imidazopyridines using a catalytic amount of molecular iodine in DMSO. nih.govacs.org This process involves a one-pot C-H oxidation followed by the formation of one C-C and two C-N bonds. nih.govacs.org

Another convenient two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reaction with an active electrophile. ias.ac.in Microwave-assisted organic synthesis has also emerged as a green and efficient technique for the synthesis of imidazo[1,2-a]pyrimidine derivatives, often leading to shorter reaction times and improved yields. nih.govmdpi.com

ReactantsReagents/ConditionsProductReference
Aryl Methyl Ketones, 2-Aminopyridines, Barbituric AcidsMolecular Iodine, DMSOPyrimidine-linked Imidazopyridines nih.govacs.org
2-Aminopyridine, N,N-Dimethylformamide dimethyl acetal, Active ElectrophileOne-pot3-Substituted Imidazo[1,2-a]pyridine ias.ac.in
2-Aminopyrimidine, 2-BromoarylketonesAl₂O₃, Microwave IrradiationImidazo[1,2-a]pyrimidine mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, providing efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. In the context of imidazo[1,2-c]pyrimidine synthesis, these reactions are primarily employed for the construction of the heterocyclic core and for the subsequent derivatization to introduce functional diversity.

Copper-Catalyzed C–N Bond Formation and Cyclization

Copper-catalyzed reactions are particularly valuable for the formation of C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles. dntb.gov.uanih.govacs.org These methods often proceed under milder conditions compared to other transition metals and exhibit broad functional group tolerance. nih.gov The synthesis of imidazo[1,2-a]pyridines, a related and well-studied scaffold, often involves copper-catalyzed C-N bond formation. dntb.gov.uanih.gov One approach involves the intramolecular cyclization of appropriately substituted precursors, where a copper catalyst facilitates the formation of the imidazole ring. acs.org For instance, an intermediate amide formed from a 2-halobenzoic acid and an amidine can undergo a copper(II)-catalyzed intramolecular C–N bond-forming reaction to yield the desired fused heterocyclic product. acs.org

A plausible mechanism for such transformations often involves the activation of a substrate by the copper catalyst, followed by nucleophilic attack and subsequent cyclization. In some cases, these reactions can proceed through a radical pathway. dntb.gov.ua The versatility of copper catalysis is further highlighted by its use in multi-component reactions, where several starting materials are combined in a single step to construct complex molecules. acs.org

Palladium-Catalyzed Cross-Coupling Methods for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the imidazo[1,2-c]pyrimidine core. nih.govacs.orgnih.govresearchgate.net These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the formation of C-C bonds between the heterocyclic scaffold and various aryl, heteroaryl, or alkyl groups. researchgate.netopenmedicinalchemistryjournal.comnih.gov

For instance, a palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. nih.govacs.orgnih.gov This method provides a practical approach to biologically important substituted pyrimidines from readily available substrates under mild reaction conditions. nih.govacs.orgnih.gov The derivatization of the imidazo[1,2-c]pyrimidine skeleton can also be achieved through palladium-catalyzed cross-coupling of halogenated derivatives with various coupling partners. This strategy has been successfully employed in the synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine (B92270) based on quinoxaline. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in the Synthesis of Imidazo[1,2-a]pyrimidine Analogs
Reaction TypeCatalyst/ReagentsStarting MaterialsProduct TypeReference
Intramolecular Cross-Dehydrogenative CouplingPdCl21H-benzo[d]imidazol-2-amines and 2-arylacetaldehydesFused imidazo[1,2-a]pyrimidines nih.govacs.orgnih.gov
Stille and Negishi CouplingPd(PPh3)4Chloropyrimidine and organostannane or organozinc reagentsC-C coupled imidazopyrimidine derivatives openmedicinalchemistryjournal.comnih.gov
Suzuki CouplingPd catalystHalogenated imidazopyrimidine and boronic acidAryl- or heteroaryl-substituted imidazopyrimidines openmedicinalchemistryjournal.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.govnih.govrsc.orgnih.gov The application of microwave irradiation has been particularly successful in the synthesis of various heterocyclic compounds, including imidazo[1,2-c]pyrimidine analogs. nih.govnih.gov

The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been efficiently achieved using microwave-assisted methods, starting from readily available and inexpensive reagents. rsc.orgrsc.org This approach not only provides high yields of the desired products but also allows for subsequent alkylation and bromination reactions. rsc.orgrsc.org Similarly, the synthesis of imine derivatives of imidazo[1,2-a]pyrimidine has been successfully carried out using microwave irradiation, demonstrating the versatility of this technique. nih.gov The use of microwave assistance in a one-pot, two-step synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives highlights the efficiency and green credentials of this method, often employing environmentally friendly solvents like ethanol. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce the environmental impact of chemical processes. Several synthetic methods for imidazo[1,2-c]pyrimidine and its analogs have been developed that proceed efficiently without the need for a solvent. researchgate.netsciforum.net

A notable example is the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles through a three-component one-pot condensation of aromatic aldehydes, malononitrile, and 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole using a novel nanocatalyst under solvent-free conditions. researchgate.net This method offers significant advantages, including short reaction times, high product yields, and ease of product separation. researchgate.net Another approach involves the use of aluminum oxide (Al2O3) as a catalyst under microwave irradiation in solvent-free conditions for the synthesis of functionalized imidazo[1,2-a]pyrimidine derivatives. researchgate.net These solvent-free methods are not only environmentally friendly but also often lead to simplified work-up procedures.

Electrochemical and Mechanochemical Strategies

In recent years, electrochemical and mechanochemical methods have gained attention as sustainable and efficient alternatives to traditional synthetic approaches.

Electrochemical Synthesis utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents and reducing waste. researchgate.netmdpi.comrsc.orgresearchgate.netrsc.org The electrochemical synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been demonstrated from pyridine-2-amine and 2-bromo-1-phenylethan-1-one without the addition of other reagents, showcasing a greener route to this important scaffold. researchgate.netmdpi.com This method can be extended to the synthesis of other heterocyclic compounds. mdpi.com An efficient electrochemical method for the synthesis of imidazo[1,2-a]pyridines involves the intermolecular C–N formation/cyclization of ketones with 2-aminopyridines using a catalytic amount of hydriodic acid as a redox mediator in a simple undivided cell. rsc.org

Mechanochemical Synthesis , which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to solution-phase chemistry. While specific examples for Imidazo[1,2-c]pyrimidin-8-amine are less documented, the synthesis of phenacyl bromides, key precursors for imidazo[1,2-a]pyridines, has been successfully achieved through mechanosynthesis, in some cases providing better yields than microwave-assisted or thermal methods. researchgate.net

Derivatization Strategies for Functional Group Introduction

The introduction of various functional groups onto the imidazo[1,2-c]pyrimidine scaffold is crucial for modulating its physicochemical and biological properties. A range of derivatization strategies have been employed to achieve this.

One common approach is the condensation of a pre-formed imidazo[1,2-a]pyrimidine core bearing a reactive handle, such as an aldehyde, with various amines to form imine derivatives. nih.gov These imines can be further reduced to the corresponding amines, providing access to a library of N-substituted analogs. nih.gov Another strategy involves the reaction of the core structure with reagents like thiophosgene (B130339) to introduce an isothiocyanate group, which can then be reacted with various nucleophiles to generate a diverse set of derivatives. researchgate.net

Functionalization at the Exocyclic Amine Group

The exocyclic amine group at the 8-position of the imidazo[1,2-c]pyrimidine core serves as a key handle for structural modifications, including amidation and sulfonamidation, to generate a diverse library of analogs.

Amidation and Sulfonamidation:

The primary amine of this compound can be readily acylated or sulfonylated to introduce a wide range of substituents. These reactions are typically carried out by treating the parent amine with an appropriate acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a base. The choice of base and solvent is critical for achieving high yields and purity.

For instance, the reaction of 2-phenylimidazo[1,2-a]pyridin-8-amine (B11207164) with various sulfonyl chlorides in pyridine at room temperature affords the corresponding sulfonamides in good yields. This approach allows for the introduction of diverse aryl and alkylsulfonyl groups, enabling the exploration of structure-activity relationships.

Similarly, amidation can be achieved using various acylating agents. The resulting amides and sulfonamides often exhibit altered physicochemical properties and biological activities compared to the parent amine. A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed, which involves the treatment of a polymer-bound 2-aminonicotinate with different alpha-haloketones, followed by halogenation and cleavage with amines to yield the final products. researchgate.net

Direct C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Recent advancements have demonstrated the feasibility of direct C–H functionalization on the imidazo[1,2-a]pyridine core, a closely related scaffold. rsc.org These methods often employ transition metal catalysis or metal-free conditions to activate and functionalize specific C–H bonds. rsc.orgnih.gov While specific examples for this compound are less common in the reviewed literature, the principles established for related systems are highly applicable.

Radical Reactions and Their Applications

Radical reactions offer a unique and powerful approach for the direct functionalization of imidazo[1,2-a]pyridines and related heterocycles. rsc.orgscilit.com These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. rsc.org

Visible light-induced photoredox catalysis has been successfully employed for the C–H trifluoromethylation of imidazopyridines. nih.gov In a typical reaction, a photocatalyst absorbs visible light and initiates a single-electron transfer process to generate a trifluoromethyl radical from a suitable precursor. This radical then adds to the electron-rich imidazopyridine ring to form a radical intermediate, which is subsequently oxidized and deprotonated to afford the C3-trifluoromethylated product. nih.gov

Another notable application of radical chemistry is the perfluoroalkylation of imidazo[1,2-a]pyridines via the formation of electron donor-acceptor (EDA) complexes. nih.gov This method allows for the introduction of various perfluoroalkyl chains onto the heterocyclic core under visible light irradiation at room temperature. nih.gov

Introduction of Substituted Moieties at Ring Positions

The introduction of substituents at various positions of the imidazo[1,2-c]pyrimidine ring is a key strategy for modulating the biological and physicochemical properties of the resulting compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in this regard. For example, a series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized, and their biological activities were evaluated. jst.go.jp In one instance, the Suzuki-Miyaura cross-coupling was utilized to replace an iodine atom on a related scaffold with various aryl or heteroaryl rings. nih.gov

Furthermore, multicomponent reactions (MCRs) provide a highly efficient route to substituted imidazo[1,2-a]pyridines. arizona.eduresearchgate.net For example, a three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can be used to functionalize the C-3 position. arizona.edu

Synthesis of Fused Polycyclic Systems Containing the Imidazo[1,2-c]pyrimidine Scaffold

The synthesis of fused polycyclic systems incorporating the imidazo[1,2-c]pyrimidine core has led to the discovery of novel compounds with interesting properties.

One approach involves a palladium-catalyzed direct arylation of 2-arylimidazo[1,2-a]pyridines with o-dihaloarenes. researchgate.net This process occurs via a double C-H activation, leading to the formation of benzo[a]imidazo[5,1,2-cd]indolizine derivatives. researchgate.net

Another strategy involves the Povarov reaction (aza-Diels-Alder) followed by oxidation to construct 4-(aryl)-benzo jst.go.jpresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles from benzimidazole-2-arylimines. nih.gov This method has been shown to proceed through a nih.govnih.gov sigmatropic rearrangement to yield dihydrobenzimidazo[1,2-a]pyrimidines, which are then oxidized to the final aromatic products. nih.gov

Furthermore, tandem reactions combining multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions have been employed to synthesize complex peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. beilstein-journals.org

Table 1: Compound Names Mentioned in the Article | Compound Name | | :--- | | this compound | | 2-phenylimidazo[1,2-a]pyridin-8-amine | | Benzo[a]imidazo[5,1,2-cd]indolizine | | 4-(aryl)-benzo jst.go.jpresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles | | Dihydrobenzimidazo[1,2-a]pyrimidines | | Imidazo[1,2-a]pyridine | | Imidazo[1,2-a]pyrimidine | | 2-aminonicotinate | | Imidazo[1,2-a]pyridine-8-carboxamides | | 2-arylimidazo[1,2-a]pyridines | | Benzimidazole-2-arylimines | | Imidazo[1,2-c]pyrimidin-5(6H)-one | | 5-iodocystosine | | Dihydrobenzo jst.go.jpresearchgate.netimidazo[1,2-a]pyrimidin-4-ones | | Coumarin-substituted dihydrobenzo jst.go.jpresearchgate.netimidazo[1,2-a]pyrimidin-4-ones | | Imidazo[2,1-b]pyrimidine chalcone (B49325) | | 3,4,5-trimethoxy chalcone | | 3,4,5-trimethoxyacetophenone | | Imidazo (B10784944) [1, 5-a] pyrimidine-2-(1H)-one | | 3-nitroimidazo[1,2-a]pyrimidine (B1601930) | | 3-aryl-substituted imidazopyrimidine | | Pyridylphenylimidazo[1,2-a]pyrimidines | | 4-substituted 6,7-dihydro-7,7-dimethyl-5-oxo-9H-pyrano-[4',3':4,5]- thieno [3,2-e]imidazo [1,2-a] pyrimidines | | 2-phenylimidazo[1,2-a]pyrimidine-Schiff base | | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | | 1,1'-(Ethane-1,1-diyl)bis(3-phenylimidazo[1,5-a]pyridine) | | 3-phenylimidazo[1,5-a]pyridine (B186794) | | 2-phenyl-2H-benzo jst.go.jpresearchgate.netimidazo[1,2-a] rsc.orgnih.govnih.govtriazolo[4,5-e]pyrimidine | | 3-cyanosubstituted benzo jst.go.jpresearchgate.netimidazo [1,2-a]pyrimidine | | (e)-3-[2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-a]pyridin- | | 1-[4-(8-bromo-3-phenylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclobutan-1-amine |-2-yl)phenyl]cyclobutan-1-amine |

Reaction Mechanisms and Mechanistic Investigations in Imidazo 1,2 C Pyrimidine Synthesis

Proposed and Verified Cyclization Pathways

The formation of the imidazo[1,2-c]pyrimidine (B1242154) ring system can be achieved through several cyclization strategies, each with its own proposed and, in some cases, verified mechanistic pathways.

One of the conventional and widely utilized methods is the condensation reaction between a substituted aminopyrimidine and an α-halocarbonyl compound. This approach is analogous to the well-established Chichibabin reaction for the synthesis of related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. nih.govrsc.org The generally accepted mechanism involves the initial N-alkylation of the endocyclic nitrogen of the pyrimidine (B1678525) ring by the α-halocarbonyl compound, followed by an intramolecular condensation between the newly introduced methylene (B1212753) group and the exocyclic amino group, leading to the formation of the fused imidazole (B134444) ring.

A more contemporary approach involves a [4+1] cycloaddition reaction. For instance, an expeditious synthesis of imidazo[1,2-c]pyrimidines has been reported via this pathway, highlighting a different strategy for constructing the five-membered imidazole ring onto the pyrimidine core. ucl.ac.uk

Another notable cyclization pathway involves an acid-catalyzed intramolecular reaction. In a novel synthesis, 2,4-dichloro-5-methyl-5-nitropyrimidine is reacted with propargyl amine to yield a 4-aminopropargyl derivative. Subsequent treatment with concentrated sulfuric acid at low temperatures induces cyclization to form the imidazo[1,2-c]pyrimidin-5-one ring system. The proposed mechanism for this transformation involves the protonation of the terminal alkyne, followed by an intramolecular attack of the pyrimidine nitrogen, leading to the fused bicyclic structure.

Furthermore, thermal cyclization of thioxopyrimidines has been explored as a route to imidazo[1,2-a]pyrimidines, and similar strategies could potentially be adapted for the synthesis of the imidazo[1,2-c] isomer. google.com The regioselectivity of these cyclization reactions is a critical aspect, and in some cases, directing groups are employed to control the outcome. For example, the regioselective synthesis of imidazo[1,2-a]pyrimidines has been achieved using the directing effect of a phosphorylated aminoimidazole, which could be a valuable strategy for controlling the formation of the 'c' isomer as well. beilstein-journals.org

Role of Intermediates in Reaction Progression

The progression of imidazo[1,2-c]pyrimidine synthesis is dictated by the formation and subsequent transformation of key intermediates. The nature of these intermediates varies depending on the chosen synthetic route.

In the classical condensation reaction between an aminopyrimidine and an α-halocarbonyl, the initial product of N-alkylation, a pyrimidinium salt, is a crucial intermediate. This intermediate then undergoes intramolecular cyclization.

In the acid-catalyzed cyclization of a 4-aminopropargyl pyrimidine derivative, the initially formed 4-aminopropargyl derivative is the key isolable intermediate. The subsequent protonated alkyne and the resulting vinyl cation or a related concerted transition state are transient intermediates that lead to the final cyclized product.

For multicomponent reactions, such as those involving an aminopyrimidine, an aldehyde, and an isocyanide (a variation of the Groebke–Blackburn–Bienaymé reaction), the initially formed imine or a related adduct is a pivotal intermediate. beilstein-journals.org This intermediate then undergoes further reaction with the isocyanide and subsequent cyclization to build the imidazo[1,2-c]pyrimidine framework.

In metal-catalyzed reactions, organometallic species act as key intermediates. For example, in a palladium-catalyzed synthesis of fused imidazo[1,2-a]pyrimidines, an initial condensation product of an amine and an aldehyde reacts with the palladium catalyst to form a palladium-containing intermediate. wikipedia.orgnih.gov This intermediate then undergoes a series of steps, including deprotonation and intramolecular attack, to form the final product.

Intramolecular Tautomerization and Cyclocondensation Processes

Intramolecular tautomerization and cyclocondensation are fundamental processes in the formation of the imidazo[1,2-c]pyrimidine ring system, particularly in reactions that involve the rearrangement of atoms to achieve the final stable aromatic structure.

A significant example of such a process is the Dimroth rearrangement. nih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms and has been observed in the synthesis of various condensed pyrimidine systems. researchgate.net While often considered an undesired side reaction, the Dimroth rearrangement can be a key step in obtaining a specific isomer. The accepted mechanism for the Dimroth rearrangement in related systems involves the opening of the pyrimidine ring followed by rotation and re-closure to form a thermodynamically more stable isomer. google.comwikipedia.orgnih.gov This rearrangement is typically influenced by factors such as pH and the nature of the substituents on the heterocyclic ring. google.com For imidazo[1,2-a]pyrimidines, the rearrangement can occur under basic, acidic, or photo-activated conditions, leading to structural reassignment if not carefully considered. google.comresearchgate.net

Cyclocondensation reactions are at the heart of many synthetic routes to imidazo[1,2-c]pyrimidines. These reactions involve the intramolecular formation of a new ring from a single starting material that contains all the necessary atoms. For instance, the acid-catalyzed cyclization of a 4-aminopropargyl pyrimidine derivative is a prime example of a cyclocondensation process. Similarly, the synthesis of imidazo[1,5-a]pyridines via the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes demonstrates another facet of this type of reaction, which could be conceptually applied to the synthesis of imidazo[1,2-c]pyrimidines. mdpi.com

Catalytic Cycles in Metal-Mediated Syntheses

Metal-mediated reactions, particularly those employing palladium or copper catalysts, offer efficient and versatile methods for the synthesis of imidazo[1,2-c]pyrimidines and their derivatives. The catalytic cycles of these reactions are central to their efficacy.

A plausible catalytic cycle for a palladium-catalyzed intramolecular cross-dehydrogenative coupling to form fused imidazo[1,2-a]pyrimidines has been proposed and can serve as a model for the synthesis of the 'c' isomer. wikipedia.orgnih.gov The cycle is initiated by the formation of an intermediate from the condensation of an amine and an aldehyde. This intermediate then coordinates with a Pd(II) species. Deprotonation leads to a vinyl palladium intermediate, which undergoes an intramolecular attack by the imine nitrogen to form a seven-membered palladium cycle. A subsequent 1,2-palladium migration results in a six-membered aza-cyclic compound, which upon reductive elimination of palladium, yields the final product and regenerates the active Pd(II) catalyst.

Suzuki-Miyaura cross-coupling is another powerful palladium-catalyzed reaction used for the functionalization of the imidazo[1,2-c]pyrimidine core. nih.gov This reaction is instrumental in creating carbon-carbon bonds by coupling an organoboron compound with a halide. The catalytic cycle for the Suzuki-Miyaura reaction typically involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. organic-chemistry.orgnih.gov

Copper-catalyzed reactions are also prevalent. For instance, a copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins has been developed, which proceeds via a plausible mechanism involving a Michael addition, radical cation formation, and intramolecular nucleophilic addition. The copper catalyst plays a crucial role in facilitating the key bond-forming steps.

The table below summarizes some metal-mediated synthetic approaches that are relevant to the synthesis of Imidazo[1,2-c]pyrimidin-8-amine and related structures.

Reaction TypeMetal CatalystKey Mechanistic StepsReference
Intramolecular Cross-Dehydrogenative CouplingPalladiumCoordination, Deprotonation, Intramolecular Attack, Reductive Elimination wikipedia.orgnih.gov
Suzuki-Miyaura Cross-CouplingPalladiumOxidative Addition, Transmetalation, Reductive Elimination organic-chemistry.orgnih.gov
One-pot synthesis from aminopyridines and nitroolefinsCopper(I)Michael Addition, Radical Cation Formation, Intramolecular Nucleophilic Addition

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including those for the synthesis of heterocyclic compounds like imidazo[1,2-c]pyrimidines. researchgate.net These studies provide insights into transition state geometries, activation energies, and the thermodynamic stability of intermediates and products, which are often difficult to determine experimentally.

For the closely related imidazo[1,2-a]pyridine (B132010) system, DFT calculations have been employed to investigate the mechanism of molecular iodine-catalyzed synthesis. These studies can help to determine whether iodine acts as a Lewis acid to activate carbonyl groups or as a source of in situ hydriodic acid. By calculating the energies of different potential pathways, researchers can identify the most plausible reaction mechanism.

In the context of imidazo[1,2-c]pyrimidine synthesis, DFT studies have been applied to investigate the geometric and electronic properties of newly synthesized azo-dyes containing this scaffold. researchgate.net Such studies can calculate parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the reactivity and electronic transitions of the molecules.

Furthermore, computational studies have been instrumental in understanding the mechanistic aspects of phenomena like the Dimroth rearrangement in imidazo[1,2-a]pyrimidines. google.com By modeling the energies of the intermediates and transition states involved in the ring-opening and ring-closing steps, the feasibility of the rearrangement under different conditions can be predicted.

While specific computational studies focusing solely on the synthesis of this compound are not extensively documented in the reviewed literature, the principles and methodologies applied to the study of the isomeric imidazo[1,2-a]pyrimidine (B1208166) system provide a clear framework for how such investigations would be conducted. These computational approaches are essential for a deeper understanding and for the rational design of new and improved synthetic routes.

Structural Modifications and Derivatization Strategies for Analog Libraries

Design Principles for Analog Generation

The design of analog libraries based on the imidazo[1,2-c]pyrimidin-8-amine core is guided by several key principles aimed at exploring and optimizing biological activity. A primary strategy involves leveraging the structural similarities between imidazo[1,2-a]pyrimidines and purines, which allows them to act as bioisosteres and interact with biological targets that recognize purine-based structures. nih.gov

A common approach is the introduction of various substituents at different positions of the imidazo[1,2-c]pyrimidine (B1242154) ring system to probe the structure-activity relationships (SAR). For instance, in the related imidazo[1,2-a]pyrazine (B1224502) series, substitutions at the C2, C3, and C8 positions have been systematically explored. tsijournals.com The design often involves computational methods, such as molecular docking, to predict the binding affinity of designed analogs to specific protein targets. This in silico approach helps in prioritizing the synthesis of compounds with a higher probability of desired biological activity. nih.govnih.gov

Another important design principle is the functionalization of the core scaffold to enhance drug-like properties. This includes modifications to improve solubility, metabolic stability, and cell permeability, while minimizing potential toxicity. semanticscholar.org The imidazo[1,2-a]pyrazine ring system, for example, has been selected as a decorable core skeleton for designing adenosine (B11128) receptor antagonists, where substitutions are strategically placed to target specific receptor subtypes. nih.gov

Substitution Patterns and Their Synthetic Feasibility

The synthetic feasibility of introducing various substitution patterns on the imidazo[1,2-c]pyrimidine core is a critical consideration in the generation of analog libraries. The most common and synthetically accessible positions for substitution are typically the C2, C3, C6, and C8 positions of the related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyrazine scaffolds. tsijournals.comrsc.org

The synthesis of substituted imidazo[1,2-a]pyrimidines often begins with the cyclocondensation of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound, a method known as the Hantzsch-type synthesis. researchgate.net This allows for the introduction of a substituent at the C2 position. Further functionalization at the C3 position can be achieved through various reactions, including bromination followed by Suzuki coupling or other cross-coupling reactions. nih.gov

For the imidazo[1,2-a]pyrazine system, a synthetic protocol has been designed that involves bromination of the pyrazine (B50134) ring, followed by the construction of the fused imidazo (B10784944) ring. This allows for subsequent nucleophilic substitution at the C8 position by various cyclic and acyclic secondary amines. tsijournals.com The introduction of substituents at the C3 position can then be accomplished after the formation of the fused N-heterocyclic system. tsijournals.com Microwave-assisted synthesis has also been employed to efficiently generate imine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde, which can be further reduced to the corresponding amines. nih.gov

A variety of substituents have been successfully incorporated, including aryl groups, alkyl groups, halogens, and various heterocyclic moieties. The choice of substituents is often guided by the desired biological target and the need to explore a diverse chemical space.

Regioselective Synthesis of Substituted Imidazo[1,2-c]pyrimidine Derivatives

Regioselectivity is a crucial aspect of the synthesis of substituted imidazo[1,2-c]pyrimidine derivatives, ensuring that substituents are introduced at the desired positions on the heterocyclic core. The inherent reactivity of the different positions on the imidazo[1,2-a]pyrimidine ring can be exploited to achieve regioselective functionalization.

For instance, in the synthesis of 3-substituted imidazo[1,2-a]pyridines and pyrimidines, the reaction of 2-aminopyrimidine with α-bromocinnamaldehydes can yield 3-formyl-imidazo[1,2-α]pyridines and pyrimidines with moderate to excellent yields. researchgate.net This demonstrates the regioselective formation of a bond at the C3 position.

In the case of imidazo[1,2-a]pyrazine derivatives, a key strategy for regioselective substitution involves the initial bromination of the pyrazine ring, followed by the construction of the fused imidazole (B134444) ring. This allows for the selective displacement of the halogen at the C8 position via nucleophilic substitution. nih.gov Subsequent functionalization at the C3 position can then be carried out, for example, through Suzuki coupling reactions. nih.gov The choice of reaction conditions, including catalysts and solvents, plays a significant role in controlling the regioselectivity of these transformations. For example, in the synthesis of 2- and 3-substituted imidazo[1,2-a]pyridines, the use of different conditions can favor the formation of one regioisomer over the other. researchgate.net

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacements are powerful strategies in drug design to identify novel chemical entities with improved properties. researchgate.net In the context of the imidazo[1,2-c]pyrimidine framework, these approaches involve replacing the core heterocyclic system with other structurally related or functionally similar scaffolds.

One notable example is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine. researchgate.net This substitution was shown to be effective in an allosteric modulator of the GABAA receptor. researchgate.net The rationale behind this replacement is that the fluorine atom can mimic the electronic properties of the nitrogen atom in the pyrimidine (B1678525) ring.

Computational techniques based on 3D shape and electrostatic similarity are often employed to guide scaffold hopping exercises. nih.gov These methods can identify alternative heterocyclic ring systems that can maintain the key interactions with the biological target. For instance, a scaffold hopping approach was used to replace the triazolopyridine core in a metabotropic glutamate (B1630785) 2 (mGlu2) receptor positive allosteric modulator with an imidazo[1,2-a]pyrazin-8-one scaffold. nih.govnih.gov Similarly, the imidazopyrazine core has been replaced with an isosteric pyrazolopyrimidine scaffold to improve microsomal stability and reduce efflux liabilities in AMPA receptor modulators. nih.gov

Synthesis of Hybrid Molecules Incorporating Imidazo[1,2-c]pyrimidine

The synthesis of hybrid molecules that incorporate the imidazo[1,2-c]pyrimidine scaffold with other pharmacologically active moieties is a strategy to develop compounds with potentially synergistic or multi-target activities.

One approach involves the synthesis of hybrid molecules containing the imidazo[1,2-a]pyridine (B132010) core linked to other heterocyclic systems like pyran. nih.gov For example, imidazopyridine-based pyran bis-heterocycles have been synthesized and shown to possess significant antibacterial activity. nih.gov Another strategy involves creating hybrids of imidazo[1,2-a]pyridines with triazole moieties. Novel imidazo[1,2-a]pyridines bearing 1,2,3-triazole groups at the C3 position have been synthesized and evaluated for their potential as apoptotic antitumor agents. khas.edu.tr

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For instance, the synthesis of imidazopyridine-pyran hybrids can involve a Knoevenagel condensation and Michael reaction followed by cyclization. nih.gov Similarly, the synthesis of imidazo[1,2-a]pyridine-triazole hybrids involves the introduction of a triazole ring at the C3 position of the imidazo[1,2-a]pyridine scaffold. khas.edu.tr These synthetic strategies allow for the creation of diverse libraries of hybrid molecules for biological screening.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H, ¹³C, 2D NMR])

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of imidazo[1,2-c]pyrimidine (B1242154) derivatives. ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's skeleton.

In studies of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, the heterocyclic core presents characteristic signals in the aromatic region of the ¹H NMR spectrum, typically as a singlet and three doublets of doublets. nih.gov For instance, in a series of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, protons of the pyrimidine (B1678525) nucleus were observed as three doublets of doublets at 8.63, 8.54, and 6.92 ppm. nih.gov The chemical shifts in ¹³C NMR are also characteristic. For example, in amine derivatives of imidazo[1,2-a]pyrimidine, the CH₂-NH carbon signal was assigned in the range of 35.41–38.11 ppm. nih.gov

For azo-dye derivatives of the imidazo[1,2-c]pyrimidine system, specific NMR data has been reported. The ¹H NMR spectrum for a 4-chloroaniline (B138754) derivative revealed signals for the aromatic moiety in the range of 7.33–7.96 ppm. researchgate.net Its ¹³C NMR spectrum showed a characteristic signal for the imidazole (B134444) CH carbon at δC 52.38. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for an Imidazo[1,2-a]pyrimidine Derivative nih.gov

The following data is for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, a related isomer.

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Imine (N=CH) 8.88 (d) 155.89
Pyrimidine Ring 8.63 (dd), 8.54 (dd), 6.92 (dd) 150.18, 131.09, 108.88
Phenyl Ring 7.87 (dd), 7.48-7.39 (m), 7.36 (tt) 134.13, 129.01, 128.59, 128.52

Elucidation of Regiochemistry and Stereochemistry

The synthesis of substituted imidazo[1,2-c]pyrimidines can potentially lead to different isomers (regioisomers). 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for unambiguously determining the regiochemistry of these molecules. nih.gov For example, in the characterization of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, the presence of cross-peaks in the HMBC spectrum between the H-5 proton and the C-8a nodal and C-3 imidazole carbons confirmed the specific regioisomeric structure. nih.gov The absence of certain correlations can be equally informative, helping to rule out alternative structures. nih.gov

Furthermore, NOESY spectra are instrumental in determining stereochemistry by identifying protons that are close in space. For conformationally rigid structures, the presence or absence of specific NOE interactions can define the relative orientation of substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of particular bonds.

In the analysis of imidazo[1,2-c]pyrimidine and its derivatives, IR spectra provide clear evidence for key structural features. For a series of imidazo[1,2-c]pyrimidine azo-dyes, characteristic absorption bands were assigned to NH, C≡N, C=O, N=N, and C=S functional groups. researchgate.net Similarly, for amine-bearing imidazo[1,2-a]pyrimidine derivatives, the conversion of an imine to a secondary amine was confirmed by the appearance of an N–H stretching vibration in the range of 3411–3272 cm⁻¹ and the disappearance of the imine (C=N) band that was present at 1626–1617 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Imidazo[1,2-c]pyrimidine Derivatives researchgate.net

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
N-H Stretching ~3395
C≡N Stretching 2155–2230
C=O Stretching 1658–1689
N=N (Azo) Stretching 1556–1594
C=S Stretching 1314–1344

Note: The C=N (Imine) data is from a related imidazo[1,2-a]pyrimidine derivative for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound, which provides strong evidence for its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of a unique molecular formula.

For various imidazo[1,2-a]pyrimidine derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) has been employed to confirm the calculated molecular weights of the synthesized products. nih.govsemanticscholar.org The detection of the protonated molecule [M+H]⁺ is commonly used to verify the structure. semanticscholar.org For example, in the synthesis of N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine, the required molecular formula C₁₄H₁₄N₄O has a mass of 254.29; the LC-MS analysis found the [M+H]⁺ ion at m/z 255.0, confirming the product's identity.

Table 3: Representative Mass Spectrometry Data for Amine-Bearing Imidazo[1,2-a]pyrimidine Derivatives

The following data is for derivatives of the related imidazo[1,2-a]pyrimidine isomer.

Compound Molecular Formula Required m/z Found [M+H]⁺ Reference
N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine C₁₃H₁₂N₄ 224.27 225.0 semanticscholar.org
N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine C₁₄H₁₄N₄O 254.29 255.0 semanticscholar.org

Single Crystal X-Ray Diffraction for Definitive Structural Assignment

While spectroscopic methods provide powerful evidence for a chemical structure, single-crystal X-ray diffraction is the gold standard for its definitive assignment. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information about bond lengths, bond angles, and stereochemistry.

The application of X-ray crystallography has been crucial in the study of imidazo[1,2-c]pyrimidine derivatives, particularly for resolving structural ambiguities. nih.gov For example, during a synthesis that could have produced two different isomers, a 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine derivative was definitively identified via single-crystal X-ray structure determination, confirming its constitution and solid-state conformation. This technique is considered the most unambiguous method for structural elucidation when a suitable single crystal can be grown.

Spectroscopic Characterization of Azo-Dye Derivatives

The introduction of an azo (-N=N-) linkage to the imidazo[1,2-c]pyrimidine core creates a new class of dyes with interesting photophysical properties. The characterization of these azo-dye derivatives involves a combination of spectroscopic techniques to understand their structure and optical behavior.

An efficient synthetic route to a new class of imidazo[1,2-c]pyrimidine azo-dyes has been developed, and their structures were confirmed using methods including IR and NMR. researchgate.netnih.gov Spectral investigations of these dyes revealed good fluorescent properties. nih.gov The absorption and emission spectra are key to characterizing these compounds. Studies on a series of these azo-dyes showed that they have maximum absorption wavelengths in the range of 335–355 nm and emission wavelengths between 430.6–459.8 nm. nih.gov The specific electronic properties of substituents on the aromatic ring attached to the azo group can tune these photophysical characteristics. nih.gov

Theoretical and Computational Studies of Imidazo 1,2 C Pyrimidin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the modern investigation of molecular properties. For Imidazo[1,2-c]pyrimidin-8-amine and its related structures, these computational methods offer a lens into their intrinsic characteristics without the need for empirical observation, though they are often used to complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands out as a widely used computational method to investigate the electronic structure and reactivity of organic molecules. nih.govresearchgate.net This approach is favored for its balance of accuracy and computational cost, making it suitable for complex systems like imidazo[1,2-c]pyrimidine (B1242154) derivatives. DFT calculations are typically employed to optimize the molecular geometry, revealing the most stable conformation of the molecule, and to compute a variety of electronic properties. researchgate.net For instance, in studies of related imidazo[1,2-a]pyrimidine (B1208166) systems, the B3LYP functional with a 6-311++G(d,p) or 6-31G(d,p) basis set is commonly used to achieve reliable results for geometry and electronic properties. nih.govacs.org

Frontier Molecular Orbital (FMO) analysis is a critical component of understanding a molecule's reactivity and kinetic stability. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For a series of synthesized imidazo[1,2-c]pyrimidine azo-dyes, DFT calculations were used to determine the HOMO and LUMO energy levels. These calculations help in understanding the electronic transition properties of these molecules. researchgate.net

Table 1: Frontier Molecular Orbital Energies for Selected Imidazo[1,2-c]pyrimidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Derivative 1 -6.12 -2.45 3.67
Derivative 2 -6.34 -2.87 3.47
Derivative 3 -6.05 -2.51 3.54
Derivative 4 -6.54 -3.01 3.53

Data is hypothetical and for illustrative purposes based on typical values for similar compounds.

The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions most likely to be involved in electron donation and acceptance, respectively. In many heterocyclic systems, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of intermediate potential. researchgate.net

In studies of imidazo[1,2-c]pyrimidine derivatives, MEP maps reveal that the most electron-rich areas, susceptible to electrophilic attack, are typically located around nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net Conversely, regions with positive potential, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. nih.gov These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These include chemical hardness (η) and softness (S). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness.

The following equations are used to calculate these properties:

Ionization Potential (I) = -EHOMO

Electron Affinity (A) = -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

A hard molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap, suggesting lower stability and higher reactivity. These descriptors are crucial for predicting how a molecule will interact with other chemical species.

Table 2: Global Reactivity Descriptors for Selected Imidazo[1,2-c]pyrimidine Derivatives

Compound Ionization Potential (I) (eV) Electron Affinity (A) (eV) Chemical Hardness (η) (eV) Chemical Softness (S) (eV-1)
Derivative 1 6.12 2.45 1.835 0.545
Derivative 2 6.34 2.87 1.735 0.576
Derivative 3 6.05 2.51 1.77 0.565
Derivative 4 6.54 3.01 1.765 0.567

Data is hypothetical and for illustrative purposes based on typical values for similar compounds.

Reduced Density Gradient (RDG) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within and between molecules. nih.gov It is based on the electron density and its gradient. The RDG isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.govresearchgate.net This analysis allows for the characterization of chemical bonds and non-covalent interactions through the properties of bond critical points (BCPs). The electron density (ρ) and its Laplacian (∇²ρ) at a BCP reveal the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ is negative, while for non-covalent interactions, both values are typically smaller, with ∇²ρ being positive. nih.gov These methods have been applied to imidazo[1,2-a]pyrimidine derivatives to gain a deeper understanding of their intramolecular and intermolecular bonding. nih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the localization of electrons in a molecule. researchgate.net They are particularly useful for identifying covalent bonds and lone pairs of electrons. High values of ELF and LOL indicate regions where electrons are highly localized, such as in the core of an atom, in covalent bonds, or as lone pairs. These analyses offer a chemically intuitive picture of the electron distribution and have been used to characterize the bonding in imidazo[1,2-a]pyrimidine systems. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. These studies provide insights into the structural basis of molecular recognition, including the specific interactions that stabilize the ligand-protein complex.

Computational studies have identified several potential protein targets for compounds featuring the imidazo[1,2-c]pyrimidine core. These analyses are crucial for understanding the mechanism of action and for the rational design of selective inhibitors.

One key area of investigation has been in the field of oncology. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, a close analogue, has been identified as a novel core for the inhibition of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a validated strategy in cancer therapy. Docking studies revealed that these compounds can form up to two hydrogen bonds with the hinge region of the CDK2 active site, a common binding motif for kinase inhibitors. nih.gov

Furthermore, a patent for a complex derivative, (S)-1'-(8-((2-amino-3-chloropyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine, has identified it as an inhibitor of Tyrosine-protein phosphatase non-receptor type 11 (SHP2). google.com SHP2 is another important target in oncology, involved in cell growth signaling pathways. While not the parent amine, this finding highlights the potential for 8-substituted imidazo[1,2-c]pyrimidines to interact with critical cancer-related proteins.

Studies on the isomeric imidazo[1,2-a]pyrimidine scaffold also provide context, with derivatives showing potential as dual inhibitors of human Angiotensin-Converting Enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, suggesting antiviral applications. nih.gov Others have been investigated as antifungal agents by targeting the CYP51 enzyme in Candida albicans. nih.gov

Predicting the precise orientation of a ligand within a protein's binding pocket (binding mode) and the strength of this interaction (binding affinity) are primary goals of molecular docking.

For the imidazo[1,2-c]pyrimidin-5(6H)-one series targeting CDK2, docking studies not only predicted the key hydrogen bond interactions but also helped rationalize the observed structure-activity relationships. nih.gov It was found that compounds with small aromatic substituents at position 8, such as naphthyl or methoxyphenyl groups, generally exhibited single-digit micromolar IC₅₀ values. In contrast, larger substituents, like substituted biphenyls, led to a decrease in inhibitory activity. nih.gov This suggests that the size and nature of the substituent at the 8-position are critical for optimal binding within the CDK2 active site.

The binding affinities for related imidazo[1,2-a]pyrimidine derivatives against other targets have also been computationally estimated. For instance, top-scoring compounds designed as SARS-CoV-2 entry inhibitors showed remarkable predicted binding affinities of -9.1 kcal/mol for hACE2 and -7.3 kcal/mol for the spike protein. nih.gov Similarly, derivatives studied for antifungal activity showed predicted binding affinities for the target enzyme CYP51 ranging from -7.7 to -8.8 kcal/mol. nih.gov These values indicate strong and stable predicted interactions with their respective targets.

Compound SeriesTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2-H-bonds to hinge region
Imidazo[1,2-a]pyrimidineshACE2 / Spike Protein-9.1 / -7.3Not specified
Imidazo[1,2-a]pyrimidinesC. albicans CYP51-7.7 to -8.8Not specified

In Silico Pharmacokinetic and Pharmacodynamic Profiling (Computational Descriptors)

In silico methods are invaluable for the early assessment of a compound's potential to be developed into a drug. These predictions evaluate physicochemical properties and pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) to identify candidates with favorable profiles.

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. This is often evaluated using rules such as Lipinski's Rule of Five. Computational tools like the SwissADME server are frequently employed to calculate these descriptors.

For various series of the related imidazo[1,2-a]pyrimidine scaffold, in silico ADMET and drug-likeness predictions have consistently shown promising drug-like characteristics. nih.govnih.gov These studies predict several key parameters, including:

Partition Coefficient (Log P): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): Correlates with drug transport and absorption.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for target binding.

Number of Rotatable Bonds: Relates to conformational flexibility.

Analyses of imidazo[1,2-a]pyrimidine derivatives have found them to be suitable drug candidates based on these computational evaluations. nih.govmdpi.comnih.gov

DescriptorTypical Range for Drug-LikenessRelevance
Log P< 5Lipophilicity, membrane permeability
Molecular Weight (MW)< 500 DaSize and complexity
Hydrogen Bond Donors< 5Solubility, binding
Hydrogen Bond Acceptors< 10Solubility, binding
Topological Polar Surface Area (TPSA)< 140 ŲBioavailability, cell permeability

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing deeper insight into their reactivity and potential for biological interactions.

DFT calculations have been performed on imidazo[1,2-c]pyrimidine azo-dyes to understand their structural and electronic properties. researchgate.net Such studies often analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. researchgate.net

Another powerful tool is the analysis of the Molecular Electrostatic Potential (MEP). MEP maps visualize the electrostatic potential on the surface of a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are crucial for predicting reactive sites for nucleophilic and electrophilic attack and understanding non-covalent interactions like hydrogen bonding. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, DFT methods have been used to calculate FMO, MEP, and other quantum chemical parameters to accurately predict their molecular properties. nih.gov

Biological Activity and Molecular Mechanisms of Action Non Clinical Focus

Cellular Level Investigations (Non-Human)

Studies at the cellular level have corroborated the findings from molecular assays, demonstrating the effects of imidazo[1,2-c]pyrimidine (B1242154) analogues on cell viability and the induction of programmed cell death.

The cytotoxic and anti-proliferative effects of imidazo[1,2-c]pyrimidine derivatives have been evaluated in various cancer cell lines. Imidazo[1,2-c]pyrimidin-5(6H)-ones, which inhibit CDK2, showed low to moderate cytotoxicity against a panel of leukemia cell lines. nih.govresearchgate.net Another derivative from this class showed moderate to good activity against leukemia, lung, and colon cancer cell lines. researchgate.net

A related imidazo[1,2-a]pyrimidine (B1208166) derivative (compound 3d) demonstrated selective inhibition of breast cancer cell proliferation, being 1.6 times more effective against MCF-7 cells and 2.0 times more effective against MDA-MB-231 cells compared to healthy HUVEC cells. nih.gov

Table 2: Cytotoxic and Anti-proliferative Activity of Imidazo[1,2-c]pyrimidine and Related Analogues
Compound SeriesCell Line(s)Observed EffectReported Activity (IC50)Source
Imidazo[1,2-c]pyrimidin-5(6H)-onesLeukaemia, Lung (A549), Colon (HCT-116)Cytotoxicity / Inhibition of proliferationModerate to good activity researchgate.net
Imidazo[1,2-a]pyrimidine derivative (3d)MCF-7 (Breast Cancer)Inhibition of proliferation43.4 µM nih.gov
Imidazo[1,2-a]pyrimidine derivative (3d)MDA-MB-231 (Breast Cancer)Inhibition of proliferation35.9 µM nih.gov
Imidazo[1,2-a]pyrimidine derivative (4d)MCF-7 (Breast Cancer)Inhibition of proliferation39.0 µM nih.gov
Imidazo[1,2-a]pyrimidine derivative (4d)MDA-MB-231 (Breast Cancer)Inhibition of proliferation35.1 µM nih.gov

While direct studies on apoptosis induction by Imidazo[1,2-c]pyrimidin-8-amine were not found, related compounds have been shown to trigger programmed cell death. For example, an amine-bearing imidazo[1,2-a]pyrimidine derivative (compound 4d) was found to induce apoptosis by moderately increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 in breast cancer cells. nih.gov

Furthermore, investigations into pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which contain a more complex fused imidazo-heterocyclic system, showed that these compounds can induce apoptosis in human neuroblastoma cells. nih.gov This process was linked to the activation of caspases and the cleavage of PARP-1, a protein involved in DNA repair and resistance to apoptosis. nih.gov Another study on novel imidazo[1,2-a]pyridine (B132010) compounds also demonstrated the induction of an extrinsic apoptosis pathway, evidenced by the increased activity of caspase 7 and caspase 8, along with PARP cleavage. nih.gov

Microbial Target Mechanisms (Antibacterial, Antifungal, Antileishmanial)

The imidazo[1,2-c]pyrimidine scaffold and its isomers, such as imidazo[1,2-a]pyrimidines, have emerged as a promising class of compounds in the search for new antimicrobial agents. Research has demonstrated their activity against a range of microbial pathogens, including bacteria, fungi, and protozoan parasites like Leishmania.

Antibacterial and Antifungal Activity:

Derivatives of the related imidazo[1,2-a]pyrimidine scaffold have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. dergipark.org.tr Structure-activity relationship (SAR) studies have indicated that the nature of the substituents on the phenyl rings is a determining factor for the biological activity. dergipark.org.tr Specifically, an increase in the molar refractivity of these substituents has been shown to dramatically lower the antibacterial activity. dergipark.org.tr The imidazo[1,2-a]pyrimidine core is considered a key pharmacophore in the development of new antibacterial agents. researchgate.net Similarly, certain derivatives have also shown potential as antifungal agents. researchgate.net However, a study involving the synthesis of 1-(β-D-arabinofuranosyl)imidazo(1,2-c)pyrimidine nucleosides, analogues of arabinosylhypoxanthine and arabinosylguanine, did not show significant antimicrobial activity in vitro. nih.gov

Antileishmanial Activity:

The imidazo[1,2-a]pyrimidine scaffold has been identified as a new and effective pharmacophore against Leishmania amazonensis, the causative agent of leishmaniasis. nih.govnih.gov In a study screening a library of imidazo-fused heterocycles, an imidazo[1,2-a]pyrimidine derivative, compound 24 , was found to be the most effective, with selective activity against the amastigote form of the parasite, which is the stage relevant to human disease. nih.gov This compound exhibited a 50% inhibitory concentration (IC₅₀) value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.gov Furthermore, it was found to be more than ten times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index. nih.gov The promising in vitro antileishmanial activity, coupled with suitable in silico predictions of its physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, reinforces the potential of the imidazo-pyrimidine scaffold for developing new antileishmanial drugs. nih.gov

Table 1: Microbial Target Mechanisms of Imidazo[1,2-c]pyrimidine and Related Compounds

Compound Class Microbial Target Key Findings Reference
Imidazo[1,2-a]pyrimidines Gram-positive and Gram-negative bacteria Substituents on phenyl rings are crucial for activity; increased molar refractivity lowers activity. dergipark.org.tr
Imidazo[1,2-a]pyrimidine derivative (24 ) Leishmania amazonensis amastigotes IC₅₀ of 6.63 μM, ~2x more active than miltefosine; >10x more selective for parasite over host cells. nih.gov
Imidazo(1,2-c)pyrimidine nucleosides Various microbes Did not exhibit significant antiviral or antimicrobial activity in the tested assays. nih.gov
Imidazopyridines and Imidazopyrimidines Bacteria Modulation of substituents at positions 3 and 8 directly impacts antibacterial activity. researchgate.net

Use as Chemical Probes in Biological Systems

The structural features of imidazo-fused pyrimidines make them suitable candidates for the development of chemical probes to investigate complex biological systems. A notable example, while involving the isomeric imidazo[1,2-a]pyrazine (B1224502) and pyrazolo[1,5-c]pyrimidine (B12974108) cores, highlights the potential of this chemical class. These compounds have been identified and characterized as selective negative modulators of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). nih.gov

An initial high-throughput screening campaign identified an imidazo[1,2-a]pyrazine, compound 5 , as a promising and selective hit against TARP γ-8. nih.gov This compound was found to block glutamate-induced Ca²⁺ flux in cells expressing a fusion protein of γ-8 and the GluA1o "flop" splice variant, while being inactive toward the TARP γ-2 subtype at high concentrations. nih.gov Subsequent structure-activity relationship optimization of this hit led to the development of subnanomolar, brain-penetrant leads. nih.gov Further refinement, including the replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold, resulted in compound 26 (JNJ-61432059), which exhibited improved microsomal stability and reduced efflux liabilities. nih.gov This compound demonstrated dose-dependent receptor occupancy in the mouse hippocampus and robust seizure protection in anticonvulsant models, validating its use as a chemical probe to study the role of TARP γ-8 associated AMPA receptors in neurological pathways. nih.gov

Table 2: Imidazo-Fused Pyrimidines as Chemical Probes

Compound Scaffold Biological Target Application Key Findings Reference
Imidazo[1,2-a]pyrazine AMPA receptors with TARP γ-8 Selective negative modulator Initial hit with good potency and selectivity for γ-8 over γ-2. nih.gov
Pyrazolo[1,5-c]pyrimidine AMPA receptors with TARP γ-8 Selective negative modulator Optimized lead with improved pharmacokinetic properties and in vivo efficacy in seizure models. nih.gov

Oxidative Stress Response and Antioxidant Activity Mechanisms

Several derivatives of the imidazo[1,2-c]pyrimidine family and its isomers have been investigated for their ability to counteract oxidative stress, primarily through their antioxidant activity. The mechanism of action is often attributed to their capacity to scavenge free radicals.

A series of novel imidazo[1,2-a]pyrazine derivatives were designed and synthesized based on the antioxidant properties of imidazolopyrazinone. tsijournals.com When screened for their in vitro antioxidant activity, several of these compounds displayed promising free radical scavenging capabilities, with some being comparable to the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com Structure-activity relationship studies revealed that the presence of an amino group at the C8 position is crucial for good antioxidant activity. tsijournals.com Specifically, substitutions with diethanolamine (B148213) and morpholine (B109124) groups at this position resulted in excellent activity, which was attributed to the superior free radical scavenging capacity of the hydroxyl group and the morpholine moiety. tsijournals.com

In another study, new fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives were synthesized and evaluated for their antioxidant capacity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assays. researchgate.net The results indicated that these compounds exhibited potent antioxidant activity at low concentrations. researchgate.net The study suggested that the presence of different functional groups, such as those derived from adenine (B156593) or cytosine, appears to enhance the capacity to scavenge free radicals and thereby elevate their antioxidant activity. researchgate.net

Structure Activity Relationship Sar Studies Non Clinical Focus

Impact of Substituents on Biological Potency

The biological activity of imidazo[1,2-c]pyrimidine (B1242154) derivatives is highly sensitive to the nature and position of various substituents. Research into analogues has demonstrated that modifications to the core scaffold can dramatically alter potency against different biological targets.

In the development of inhibitors for Spleen Tyrosine Kinase (Syk), a key mediator in immune signaling, a series of imidazo[1,2-c]pyrimidine derivatives were synthesized and evaluated. nih.gov These studies revealed critical insights into how different functional groups contribute to inhibitory activity. For instance, moving from related triazolopyrimidine scaffolds to the imidazo[1,2-c]pyrimidine core was a key step in improving properties like oral efficacy. nih.gov

Similarly, studies on the related imidazo[1,2-a]pyrazine (B1224502) scaffold, explored as selective negative modulators of AMPA receptors, highlighted the importance of a hydrogen-bond donor in the para position of an aromatic substituent at C-3 for potency. nih.gov The transition from a phenol (B47542) group (pIC₅₀ = 7.9) to a methoxy (B1213986) group (pIC₅₀ = 6.3) resulted in a significant drop in activity. nih.gov Furthermore, while an aniline (B41778) substituent was less potent than the phenol, its acylation completely abolished activity, underscoring the specific electronic and steric requirements for interaction with the target. nih.gov

For antiproliferative activity in related imidazo[1,2-a]pyrimidine (B1208166) derivatives, the presence of a nitrogenous electron-donating group, such as –N(CH₂CH₃)₂, at the 4-position of a phenyl ring attached to the core structure was found to increase cytotoxic activity against breast cancer cell lines. researchgate.nettubitak.gov.tr

Table 1: Impact of C-3 Substituents on the Biological Potency of Imidazo[1,2-a]pyrazine Analogs
CompoundC-3 SubstituentBiological TargetPotency (pIC₅₀)Source
7 PhenolAMPAR/γ-87.9 nih.gov
8 MethoxyphenylAMPAR/γ-86.3 nih.gov
9 AnilineAMPAR/γ-87.2 nih.gov
10 Acylated AnilineAMPAR/γ-8Inactive nih.gov
11 OxindoleAMPAR/γ-8>9 (subnanomolar) nih.gov
12 IndazoleAMPAR/γ-8>9 (subnanomolar) nih.gov

Positional Effects of Functional Groups on Activity

The specific position of a functional group on the imidazo[1,2-c]pyrimidine ring system is a critical determinant of biological activity. Even minor shifts in substituent placement can lead to significant changes in potency and selectivity.

In the context of CDK2 inhibitors based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, derivatives were modified at positions 2, 3, 6, or 8. nih.gov These modifications, achieved through methods like Suzuki-Miyaura cross-coupling and halogenation, resulted in compounds with inhibitory activities ranging from micro- to submicromolar concentrations, demonstrating the influence of substituent placement on kinase inhibition. nih.gov For related imidazo[1,2-a]pyrazine derivatives targeting AMPA receptors, structure-activity relationship optimization was focused on the C-8 position. nih.gov Attaching various substituted cyclic amines, such as morpholine (B109124) and 4-fluoropiperidine (B2509456), to this position maintained or even enhanced the high potency, with the 4-fluoropiperidine analog showing an IC₅₀ of just 100 pM. nih.gov

Studies on tetrahydroimidazo[1,2-a]pyrimidine derivatives for antimycotic activity revealed distinct positional effects. Molecular docking simulations suggested that a substituent on the C-5 atom is favorable for inhibitory activity against the target enzyme (CYP51), whereas placing a substituent at the C-6 position disrupts it. nih.gov This highlights a clear spatial constraint within the enzyme's active site.

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the interaction of chiral imidazo[1,2-c]pyrimidine derivatives with their biological targets. The three-dimensional arrangement of atoms can dictate the binding orientation and affinity of a molecule within a target's active site.

For a series of tetrahydroimidazo[1,2-a]pyrimidine derivatives designed as antifungal agents, molecular docking studies predicted that only the (S)-isomers would be potent inhibitors of the target enzyme, CYP51. nih.gov This stereochemical preference is attributed to the specific geometry of the enzyme's active site, which can only accommodate one enantiomer effectively. This finding underscores the importance of controlling stereochemistry during synthesis to produce biologically active compounds.

Correlating Structural Features with Target Binding Affinity

Understanding the correlation between the structural features of imidazo[1,2-c]pyrimidine derivatives and their binding affinity to specific biological targets is fundamental for rational drug design. X-ray crystallography and molecular modeling have provided invaluable insights into these interactions at an atomic level.

In the development of CDK2 inhibitors, the co-crystal structure of a potent imidazo[1,2-c]pyrimidin-5(6H)-one derivative (compound 3b) in complex with the active kinase was solved. nih.gov This structure revealed the precise binding mode of the inhibitor within the ATP pocket of CDK2. A crucial interaction identified was a hydrogen bond between the inhibitor and the hinge region residue Leu83, an interaction common for many kinase inhibitors. nih.gov This structural data provides a clear basis for the compound's inhibitory activity and a blueprint for future design efforts.

For related imidazo[1,2-a]pyrimidine derivatives designed as antifungal agents, the proposed mechanism of action involves the formation of a coordination bond between a heterocyclic nitrogen atom of the inhibitor and the heme iron atom within the active site of the target enzyme, CYP51. nih.govbeilstein-journals.org This interaction effectively blocks the enzyme's catalytic activity. The binding affinity is further influenced by hydrophobic interactions between the inhibitor and the protein. nih.gov

Table 2: Structural Features and Target Binding Interactions
Compound ClassTargetKey Structural FeatureBinding InteractionSource
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2Heterocyclic coreHydrogen bond with hinge residue Leu83 in ATP pocket nih.gov
Tetrahydroimidazo[1,2-a]pyrimidineFungal CYP51(S)-enantiomer, Heterocyclic NitrogenCoordination with heme iron; Hydrophobic interactions nih.gov
Imidazo[1,2-a]pyrazineAMPAR/γ-8C-3 Oxindole group, C-8 cyclic aminesNot specified, but SAR suggests key H-bond and steric interactions nih.gov

Rational Design Based on SAR Data for Improved Biological Efficacy

SAR data serves as the foundation for the rational design of new chemical entities with enhanced biological efficacy. By understanding which structural modifications lead to improved potency, selectivity, or pharmacokinetic properties, chemists can iteratively refine lead compounds.

One successful example involved the development of Syk family kinase inhibitors. Initial work on 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives showed strong inhibitory activity but poor oral efficacy. nih.gov To address this, researchers rationally designed a new series based on the imidazo[1,2-c]pyrimidine scaffold, which led to compounds with potent in vitro activity and, crucially, in vivo efficacy upon oral administration. nih.gov

Another strategy, bioisosteric replacement, was used to design novel imidazo[1,2-a]pyridine (B132010) derivatives as c-Met inhibitors. nih.gov This approach involves replacing a functional group with another that has similar physical or chemical properties to enhance a desired parameter. This led to the identification of a potent and selective inhibitor with good oral bioavailability. nih.gov

Furthermore, the discovery of AMPAR modulators began with two distinct high-throughput screening (HTS) hits. nih.gov A rational design approach was employed to merge the structural elements of these two initial leads, resulting in a hybrid analog that was 10-fold more potent while maintaining excellent selectivity. nih.gov This demonstrates how SAR data from multiple starting points can be combined to create a superior molecule.

SAR in Antimicrobial and Antiproliferative Contexts (Non-Human Cells)

The imidazo[1,2-c]pyrimidine scaffold and its close relatives have been extensively investigated for their antimicrobial and antiproliferative activities. SAR studies in these areas have identified key features for potency against various pathogens and cancer cell lines.

In the realm of antimicrobial research, a large series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and tested against a variety of bacteria, with some compounds exhibiting potent activity. jst.go.jpnih.gov In another study on imidazo[1,2-a]pyrimidine chalcones, derivatives showed excellent to good activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com Interestingly, a compound with a meta-bromo substituent on the chalcone (B49325) phenyl ring displayed weak activity, indicating a specific positional requirement for potent antibacterial effects. derpharmachemica.com Research on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives also confirmed antibacterial activity against strains like Staphylococcus aureus. researchgate.netresearchgate.net However, nucleoside analogues based on the imidazo[1,2-c]pyrimidine core did not show significant antimicrobial activity in one study. nih.gov

For antiproliferative activity, a series of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives were evaluated against various tumor cell lines. nih.gov Compound 9b from this series showed the highest activity against the K562 and U937 blood tumor cell lines, with IC₅₀ values of 5.60 µM and 3.51 µM, respectively. nih.gov Further investigation revealed this compound induced apoptosis and arrested the cell cycle in the S phase. nih.gov In studies on related imidazo[1,2-a]pyrazine derivatives, antiproliferative activity was found to be dependent on the chemical substitutions, particularly the presence of a 2-carbonitrile group and the length of an 8-aminoaliphatic group. nih.gov

Table 3: Antiproliferative Activity of Imidazo-Fused Pyrimidine (B1678525) Derivatives
Compound ClassDerivativeCell LineActivity (IC₅₀)Source
2H-Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine9b K562 (Leukemia)5.597 µM nih.gov
2H-Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine9b U937 (Leukemia)3.512 µM nih.gov
Imidazo[1,2-a]pyrimidine-imine3d MCF-7 (Breast)43.4 µM tubitak.gov.tr
Imidazo[1,2-a]pyrimidine-imine3d MDA-MB-231 (Breast)35.9 µM tubitak.gov.tr
Imidazo[1,2-a]pyrimidine-amine4d MCF-7 (Breast)39.0 µM tubitak.gov.tr
Imidazo[1,2-a]pyrimidine-amine4d MDA-MB-231 (Breast)35.1 µM tubitak.gov.tr

Emerging Applications and Future Research Directions

Development as Novel Ligands for Specific Biological Targets

The imidazo[1,2-c]pyrimidine (B1242154) core is a recognized pharmacophore, and its derivatives are being extensively investigated as ligands for a range of biological targets. A notable area of research is the development of kinase inhibitors. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com The co-crystal structure of one such inhibitor with CDK2 has provided valuable insights into its binding mode within the ATP pocket, revealing crucial hydrogen bonding interactions. mdpi.com

Furthermore, the broader class of imidazopyrimidines has shown affinity for various other receptors. For example, imidazo[1,2-a]pyrazine (B1224502) derivatives, which share a similar heterocyclic core, have been developed as antagonists for adenosine (B11128) receptors, specifically targeting the A3 and A2A subtypes. nih.gov The structural similarities suggest that Imidazo[1,2-c]pyrimidin-8-amine and its derivatives could also be tailored to act as selective ligands for a variety of G-protein coupled receptors (GPCRs) and other enzyme families. The amino group at the 8-position provides a key point for chemical modification, allowing for the generation of libraries of compounds with diverse substitution patterns to probe interactions with specific biological targets.

Potential as Lead Compounds for Mechanistic Biological Research

The demonstrated biological activities of imidazo[1,2-c]pyrimidine derivatives make them valuable tools for mechanistic studies in biological research. Their ability to selectively inhibit specific enzymes, such as CDK2, allows researchers to dissect complex cellular pathways. mdpi.com For example, using a potent and selective inhibitor, the precise roles of CDK2 in cell cycle progression and its implications in cancer can be further elucidated.

The anticancer potential of the broader imidazopyrimidine scaffold has been widely reported. nih.govresearchgate.netyoutube.com Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those of breast and lung cancer. nih.govderpharmachemica.comnih.gov The investigation of these compounds can uncover novel mechanisms of anticancer activity and identify new therapeutic targets. For instance, some imidazopyrimidine derivatives have been found to act as dual inhibitors of KSP and Aurora-A kinases, presenting a multi-targeted approach to cancer therapy. youtube.com The study of such lead compounds can provide a deeper understanding of the synergies and cross-talk between different signaling pathways in cancer biology.

Table 1: Selected Biological Activities of Imidazo-pyrimidine Derivatives

Compound ClassTarget/ActivityCell Lines/ModelKey FindingsReference(s)
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2 InhibitionLeukemia cell linesMicro- to submicromolar inhibition of CDK2/cyclin E. mdpi.com
Imidazo[1,2-a]pyrimidine (B1208166) derivativesAnticancerHCC1937 breast cancer cellsInduced cytotoxic effects and cell cycle arrest. nih.gov
Imidazo[1,2-c]pyrimido [5,4-e]pyrimidine-5-amine derivativesAnti-tumorHepG2 and MCF-7 cellsDisplayed very strong activity, particularly those with electron-withdrawing groups. derpharmachemica.com
Imidazo[1,2-a]pyrimidine derivativesAntimicrobialGram-positive and Gram-negative bacteriaShowed potent antimicrobial activity. nih.govnih.gov

Applications in Materials Science (e.g., Azo-Dyes, Fluorescent Probes)

Beyond its biomedical applications, the imidazo[1,2-c]pyrimidine scaffold is finding utility in the field of materials science. An efficient synthetic route has been developed for a new class of azo-dyes based on the imidazo[1,2-c]pyrimidine structure. These dyes have demonstrated good fluorescent properties, with absorption and emission maxima in the visible range, making them suitable for various optical applications. derpharmachemica.com

The related imidazo[1,2-a]pyridine (B132010) framework has been successfully functionalized to create fluorescent probes for the detection of metal ions, such as Hg2+. researchgate.net These probes exhibit a "turn-on" fluorescent response upon binding to the target ion. Given the structural similarities, it is conceivable that this compound could be similarly developed into selective fluorescent probes for various analytes. The inherent fluorescence of some imidazo-fused heterocycles, coupled with the potential for fine-tuning their photophysical properties through chemical modification, makes them attractive candidates for the development of sensors and imaging agents. researchgate.netdocumentsdelivered.commdpi.comnih.gov

Advanced Synthetic Methodologies for Diversification and Library Generation

The exploration of the full potential of this compound and its derivatives is heavily reliant on the development of efficient and versatile synthetic methods. A variety of synthetic strategies have been reported for the construction of the imidazopyrimidine core and its subsequent functionalization. nih.govnih.gov These methods include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, and cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of diverse substituents. mdpi.com

Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields for the preparation of imidazo[1,2-a]pyrimidine derivatives. nih.govnih.gov The development of solid-phase synthesis methodologies for imidazo[1,2-a]pyridines and pyrimidines has facilitated the generation of compound libraries for high-throughput screening. nih.gov These advanced synthetic approaches are crucial for creating a wide range of analogs with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds for specific applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies, a cornerstone of computational chemistry, have been successfully applied to imidazopyrazine derivatives to understand the structural requirements for their activity as Aurora A kinase inhibitors. preprints.org These models can predict the biological activity of novel compounds based on their molecular features, thereby guiding the design of more potent and selective inhibitors. rsc.orgrsc.orgbeilstein-journals.org Molecular docking and in silico screening of large compound libraries are also powerful tools for identifying potential hits that bind to a specific biological target. researchgate.netderpharmachemica.comnih.gov

More advanced AI techniques, such as deep learning and generative models, are now being used to design novel molecular structures with desired properties from scratch. These methods can learn the complex relationships between chemical structure and biological activity from existing data and then generate new molecules that are predicted to be active. youtube.comyoutube.comnih.gov For a target class as important as kinases, where vast amounts of data are available, AI and ML approaches can significantly accelerate the discovery of novel imidazo[1,2-c]pyrimidine-based inhibitors.

Exploration of Novel Biological Activities and Targets

While research on this compound has focused on its potential as a kinase inhibitor and anticancer agent, there is a vast, underexplored landscape of other potential biological activities. The structural similarity of the imidazopyrimidine scaffold to endogenous purines suggests that these compounds could interact with a wide range of biological targets.

For example, various imidazo-fused heterocycles have demonstrated a broad spectrum of pharmacological effects, including antiviral, anti-inflammatory, and antimicrobial activities. derpharmachemica.com The synthesis and screening of diverse libraries of this compound derivatives against a wide array of biological targets could lead to the discovery of novel therapeutic agents for a variety of diseases. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be instrumental in uncovering new biological functions and expanding the therapeutic potential of this versatile scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.